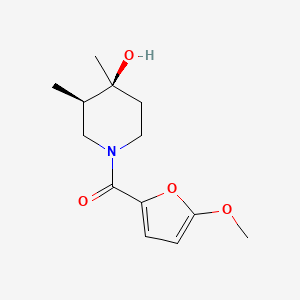

![molecular formula C19H18N6O B5552690 N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)

N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines, such as N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide, are compounds that have garnered significant interest in drug development due to their potent medicinal properties. Research continues to explore novel methods for their synthesis and functionalization. These compounds' relevance spans various fields, including organic chemistry and medicinal applications, highlighting their versatility and potential in creating therapeutic agents (Shankar et al., 2023).

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves various strategies, focusing on functionalization reactions at different carbon atoms of the scaffold. These methods include transition metal catalysis and metal-free approaches, underscoring the compound's complex synthesis routes and the ongoing efforts to refine them for enhanced efficiency and selectivity (Shankar et al., 2023).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by its heterocyclic framework, which includes both imidazole and pyridine rings. This structure is pivotal in the compound's interaction with biological targets, offering a versatile platform for the development of kinase inhibitors and other therapeutic agents. The compound's ability to form multiple binding modes with kinases is particularly noteworthy, highlighting its potential in medicinal chemistry (Wenglowsky, 2013).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including C-H arylation, which is crucial for introducing aryl groups into the heterocycle. This reaction showcases the compound's reactivity and its potential for generating derivatives with enhanced biological activity. The synthesis of multiply arylated heteroarenes, including bioactive derivatives, via palladium-catalyzed direct C–H arylation, exemplifies this aspect (Rossi et al., 2014).

Scientific Research Applications

Antimicrobial Activity Imidazo[1,2-a]pyridine derivatives, which include compounds structurally similar to N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide, have been reported for their promising antimicrobial activities. Lv et al. (2017) synthesized various imidazo[1,2-a]pyridine-3-carboxamide derivatives and discovered that certain compounds exhibited significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017). Wu et al. (2016) also identified a series of imidazo[1,2-a]pyridine carboxamides with excellent in vitro activity against Mycobacterium tuberculosis (Wu et al., 2016).

Cancer Research Imidazo[1,2-a]pyridine derivatives are being explored for their potential in cancer treatment. For instance, Nishikawa et al. (2000) developed 7-Phenylethynylimidazo[4,5-b]pyridine and its riboside as fluorescent carbon-substituted cytokinin analogs, exhibiting cytokinin activity that could be useful in cancer research (Nishikawa et al., 2000).

Antiviral Agents Compounds based on imidazo[1,2-a]pyridine have shown promise as antiviral agents. Hamdouchi et al. (1999) designed a series of imidazo[1,2-a]pyridine derivatives as antirhinovirus agents, demonstrating the potential of this class in treating viral infections (Hamdouchi et al., 1999).

Drug Metabolism and Modification Research on imidazo[1,2-a]pyridine derivatives includes studies on their metabolism and ways to modify their structures for enhanced efficacy. Linton et al. (2011) discussed various medicinal chemistry strategies to reduce the metabolism mediated by aldehyde oxidase in imidazo[1,2-a]pyridine-based compounds (Linton et al., 2011).

properties

IUPAC Name |

N-[[4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O/c26-19(16-6-7-17-20-9-11-24(17)13-16)21-12-18-23-22-14-25(18)10-8-15-4-2-1-3-5-15/h1-7,9,11,13-14H,8,10,12H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGKTGSLYHJRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NN=C2CNC(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5552661.png)

![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide](/img/structure/B5552699.png)